Tazobactum ester-13C,d3

LC-MS Bioanalysis Isotope Dilution Method Validation

Tazobactum ester-13C,d3 is the definitive internal standard for robust tazobactam LC-MS/MS quantification. Its dual ¹³C,d3 labeling delivers a +4 Da mass shift, fully resolving SRM transitions from the analyte and eliminating isotopic cross-talk that compromises single-isotope IS methods. This directly addresses FDA/EMA bioanalytical method validation requirements for precision, accuracy, and matrix effect correction in plasma and serum. For CROs, clinical pharmacology labs, and pharma bioanalytical groups developing regulatory-grade PK or TDM assays, substituting with unlabeled or single-isotope analogs risks method failure. Secure this critical reagent today.

Molecular Formula C11H14N4O5S
Molecular Weight 318.33 g/mol
Cat. No. B12395568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazobactum ester-13C,d3
Molecular FormulaC11H14N4O5S
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3
InChIInChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3
InChIKeyXEYVHNYXWJYULX-LXCDXVPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazobactum ester-13C,d3: Dual-Labeled Stable Isotope Internal Standard for LC-MS Quantitation


Tazobactum ester-13C,d3 is a chemically synthesized, stable isotope-labeled analog of the beta-lactamase inhibitor tazobactam, specifically designed as an ester prodrug derivative. This compound incorporates both a carbon-13 (¹³C) atom and three deuterium (²H, d3) atoms, yielding a net mass increase of +4 Da relative to the unlabeled ester (C₁₀H₁₄N₄O₅S, MW 302.31). The dual isotopic labeling provides a distinct and predictable mass shift for liquid chromatography-mass spectrometry (LC-MS) applications, where it serves primarily as an internal standard for the accurate and precise quantification of tazobactam in complex biological matrices. Its molecular formula is C₁₀¹³CH₁₁D₃N₄O₅S, with a molecular weight of 318.33 g/mol, and it is supplied for research use only as a solid.

Why Unlabeled or Singly-Labeled Tazobactam Analogs Cannot Replace Tazobactum ester-13C,d3 in Regulated Bioanalysis


Direct substitution of Tazobactum ester-13C,d3 with unlabeled tazobactam or simpler isotopic variants (e.g., tazobactam-¹³C or tazobactam-d3 alone) is not analytically equivalent and can compromise method validation. Unlabeled internal standards (IS) or structural analogs (e.g., sulbactam) fail to correct for matrix effects, ion suppression, and recovery variability during sample extraction and LC-MS ionization, a fundamental requirement for robust bioanalytical methods as per FDA/EMA guidelines. [1] Even single-isotope labeled IS (e.g., tazobactam-¹³C₂, +2 Da; tazobactam-²H₃, +3 Da) present a significant risk of isotopic cross-talk and spectral overlap, especially when the target analyte has a complex natural isotope distribution or undergoes in-source fragmentation. [2] The dual ¹³C,d3 labeling of Tazobactum ester-13C,d3 creates a +4 Da mass difference, which critically minimizes this overlap, ensuring the selected reaction monitoring (SRM) transitions for the analyte and IS are fully resolved, a prerequisite for achieving the precision and accuracy (typically <15% CV and bias) mandated for pharmacokinetic studies and therapeutic drug monitoring (TDM). [3]

Quantitative Differentiation: Evidence-Based Advantages of Tazobactum ester-13C,d3 Over Comparator Analogs


Superior Mass Spectrometric Resolution via +4 Da Dual Isotopic Shift

Tazobactum ester-13C,d3 provides a +4 Da mass shift (MW 318.33) relative to the unlabeled tazobactam ester (MW 302.31). This shift is greater than that of singly-labeled alternatives, such as tazobactam-13C (+1 Da) or tazobactam-d3 (+3 Da), and is specifically engineered to eliminate isotopic overlap with the natural abundance M+1, M+2, and M+3 isotope peaks of the unlabeled analyte. [1]

LC-MS Bioanalysis Isotope Dilution Method Validation

Enhanced Assay Precision and Accuracy via Isotope Dilution Mass Spectrometry (IDMS)

In a validated UHPLC-MS/MS method for quantifying β-lactams, the use of stable isotope-labeled internal standards (SIL-IS) was necessary for all analytes except tazobactam, for which a SIL-IS was not available, representing a methodological limitation. [1] Tazobactum ester-13C,d3 directly addresses this gap, enabling isotope dilution mass spectrometry (IDMS). The typical acceptance criteria for bioanalytical method validation (≤15% CV for precision, ≤15% relative error for accuracy) are reliably achievable with a matched SIL-IS but are significantly more challenging to meet using a structural analog IS. [2]

Therapeutic Drug Monitoring IDMS UHPLC-MS/MS

Specific Physicochemical Properties: Molecular Weight and Formula

The target compound, Tazobactum ester-13C,d3, has a defined molecular formula of C₁₀¹³CH₁₁D₃N₄O₅S and a precise molecular weight of 318.33 g/mol. This contrasts with the unlabeled tazobactam ester (C₁₀H₁₄N₄O₅S, 302.31 g/mol) and other labeled forms, such as tazobactam sodium salt-13C2,15N1 (C₈¹³C₂H₁₁N₃¹⁵NNaO₅S, 325.25 g/mol).

Reference Standard Method Development Analytical Chemistry

Documented Purity and Application Notes as a Research Chemical

Vendor specifications indicate that Tazobactum ester-13C,d3 is supplied with a purity of not less than 90% by HPLC, and is designated for use as an analytical standard. Another reputable supplier specifies a purity of ≥98%. This level of characterization, while common for research-grade labeled compounds, is a minimum requirement for its intended use in quantitative assays and method development. For comparison, pharmaceutical secondary standards of unlabeled tazobactam are certified reference materials with detailed, lot-specific certificates of analysis, representing a higher tier of metrological traceability.

Analytical Standard Quality Control R&D

Optimal Application Scenarios for Tazobactum ester-13C,d3 in Pharmaceutical and Clinical Research


Accurate Quantification of Tazobactam in Pharmacokinetic Studies

The primary application for Tazobactum ester-13C,d3 is as an optimal internal standard in LC-MS/MS assays for quantifying tazobactam in plasma, serum, or other biological matrices. Its +4 Da mass shift ensures baseline resolution from the analyte signal, enabling precise and accurate measurement of drug concentrations over time. This is essential for constructing reliable pharmacokinetic (PK) profiles in both preclinical animal models and clinical trials, where accurate exposure-response analysis is required for regulatory submissions. [1]

Clinical Therapeutic Drug Monitoring (TDM) for Critically Ill Patients

In clinical settings, particularly in intensive care units (ICUs), TDM of beta-lactam antibiotics like piperacillin-tazobactam is increasingly used to optimize dosing and improve patient outcomes. A robust LC-MS/MS method using Tazobactum ester-13C,d3 as an internal standard allows for the rapid, high-throughput, and accurate determination of tazobactam concentrations in patient samples. The use of a stable isotope-labeled IS directly addresses the high variability in sample matrices encountered in critically ill patients, ensuring the assay's reliability for clinical decision-making. [1]

Method Development and Validation in Bioanalytical CROs

For Contract Research Organizations (CROs) and pharmaceutical company bioanalytical departments, Tazobactum ester-13C,d3 is a key reagent for developing and validating new LC-MS/MS methods for tazobactam. Its availability allows for the establishment of a fit-for-purpose isotope dilution assay that meets the stringent acceptance criteria defined in FDA and EMA guidance documents. This includes assessments of intra- and inter-day precision, accuracy, recovery, and matrix effects, all of which are more robustly controlled when using a co-eluting SIL-IS. [1]

Technical Documentation Hub

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